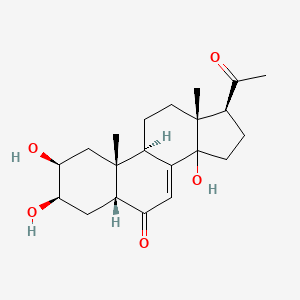

孕酮

描述

Poststerone analytical standard provided with w/w absolute assay, to be used for quantitative titration.

Pregn-7-ene-6,20-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)- is a natural product found in Poranopsis discifera with data available.

科学研究应用

生殖健康和避孕

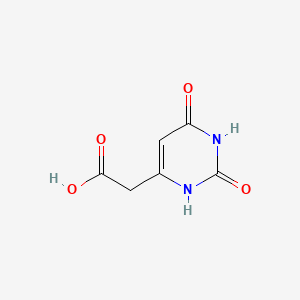

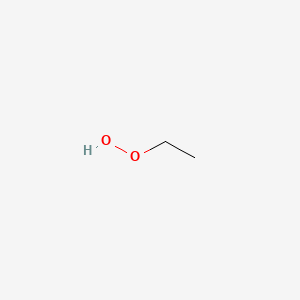

孕酮:, 孕激素的衍生物,在生殖健康中发挥着至关重要的作用。由于它能够调节月经周期并防止排卵,因此被用于各种避孕形式。 此外,它还用于激素替代疗法,以解决孕激素缺乏症,这会导致月经不调和更年期症状 {svg_1}.

癌症治疗和化疗敏感性

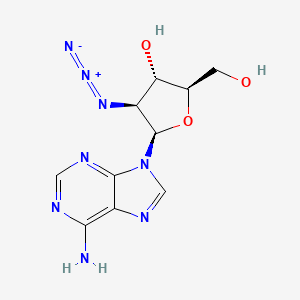

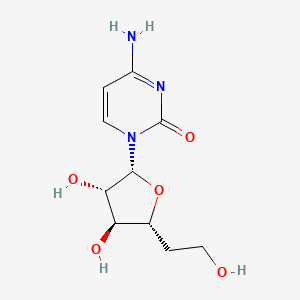

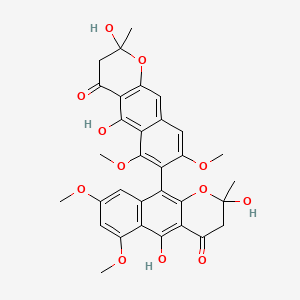

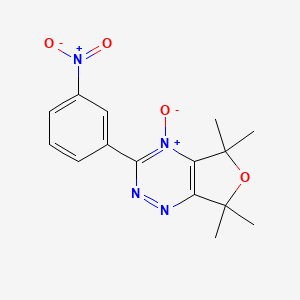

研究表明,孕酮衍生物可以作为化疗增敏剂,使癌细胞更容易受到像阿霉素这样的化疗药物的影响。 这在多药耐药 (MDR) 癌细胞中尤其重要,其中孕酮化合物可以提高治疗效果,而不会抑制 P-糖蛋白的外排功能,P-糖蛋白是一种通常负责药物耐药性的蛋白质 {svg_2}.

免疫系统调节

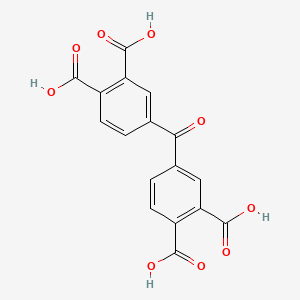

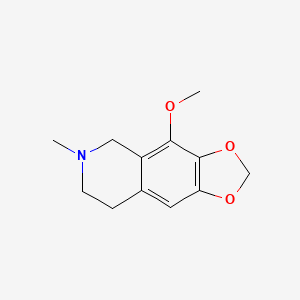

已发现孕酮具有免疫调节作用。它可以影响免疫反应,这在自身免疫性疾病和降低器官移植排斥风险方面是有益的。 通过调节免疫系统,孕酮有助于在体外受精 (IVF) 过程中为胚胎植入创造更良好的环境 {svg_3}.

神经保护作用

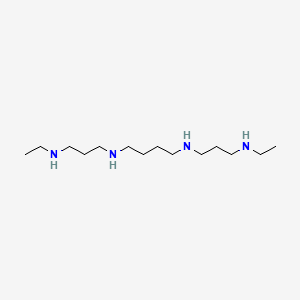

研究表明,孕酮具有神经保护特性。 它可能在中枢神经系统中发挥作用,保护神经元免受损伤,这对治疗阿尔茨海默病和帕金森病等神经退行性疾病具有意义 {svg_4}.

抗炎应用

孕酮的抗炎特性使其成为治疗各种炎症性疾病的候选药物。 它可以潜在地用于缓解类风湿性关节炎和炎症性肠病等慢性疾病的症状 {svg_5}.

运动营养和肌肉生长

在运动营养领域,人们正在研究孕酮增强肌肉生长和提高身体素质的潜力。 虽然由于公平竞争的担忧,它在竞技运动中的使用存在争议,但它仍然是一个活跃的研究领域 {svg_6}.

作用机制

Target of Action

The primary target of Posterone is the progesterone receptor (PR) . PR is a master regulator of uterine function and plays a crucial role in the signaling of stimuli that maintain the endometrium during its preparation for pregnancy .

Mode of Action

Posterone, like progesterone, binds and activates its nuclear receptor, PR . This activation plays an important part in maintaining the endometrium during its preparation for pregnancy . The interaction of Posterone with its targets results in changes that are essential for endometrial receptivity, embryo implantation, and the successful establishment of pregnancy .

Biochemical Pathways

Posterone affects several biochemical pathways. It is involved in the development and sexual maturation of the reproductive organs and orchestrates the menstrual cycle . Progesterone takes part in all the processes from the preparation of the uterine decidua, myometrium, and cervix during the menstrual cycle through blastocyst implantation .

Pharmacokinetics

The pharmacokinetics of Posterone involves its absorption, distribution, metabolism, and excretion (ADME). Progesterone, which Posterone is similar to, has a bioavailability of less than 2.4% when taken orally and 4-8% when administered via a vaginal micronized insert . It is primarily metabolized in the liver and excreted through bile and urine . The half-life of progesterone varies depending on the route of administration, ranging from 5-10 hours when taken orally to 14-50 hours when administered vaginally .

Result of Action

The action of Posterone results in molecular and cellular effects that are essential for reproduction. It is crucial for endometrial receptivity, embryo implantation, and the successful establishment of pregnancy . A low concentration of progesterone or an insufficient response to progesterone can cause infertility and pregnancy loss .

Action Environment

The action, efficacy, and stability of Posterone can be influenced by various environmental factors. For instance, the balance of other hormones in the body, such as estrogen, can impact the effectiveness of Posterone . Additionally, the presence of certain enzymes and proteins in the body can affect the metabolism and action of Posterone .

属性

IUPAC Name |

(2S,3R,5R,9R,10R,13R,17S)-17-acetyl-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-11(22)12-5-7-21(26)14-8-16(23)15-9-17(24)18(25)10-19(15,2)13(14)4-6-20(12,21)3/h8,12-13,15,17-18,24-26H,4-7,9-10H2,1-3H3/t12-,13+,15+,17-,18+,19-,20-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLQNGYIXVTQRR-BGEZKRBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10162-99-9 | |

| Record name | Poststerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010162999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Poststerone is a naturally occurring phytoecdysteroid, a class of compounds structurally similar to insect molting hormones. It's found in various plants, notably Cyanotis longifolia (Commelinaceae family) [] and ferns like Microsorum scolopendria []. It's also a metabolite of 20-hydroxyecdysone (20E), a more abundant phytoecdysteroid [, ].

A: In insects like silkworms (Bombyx mori), ingested Ponasterone A is metabolized into Poststerone through a series of hydroxylation and side-chain fission reactions [, ]. This process is part of the insect's detoxification mechanism for exogenous ecdysones.

ANone: Poststerone has the molecular formula C27H44O7 and a molecular weight of 480.63 g/mol.

A: Yes, several studies utilize NMR spectroscopy to analyze Poststerone. Researchers have used 13C NMR to compare Poststerone's structure with other 5β-hydroxylated phytoecdysteroids [] and 1H NMR to study the stereochemistry of its C‐20‐oxime derivatives [].

A: A study investigating the effects of 20E and its metabolites, including Poststerone, on skeletal muscle cell growth found no direct or synergistic effect with IGF-1 on cell proliferation or differentiation []. This suggests that the observed in vivo effects of 20E on muscle mass may be mediated through indirect mechanisms.

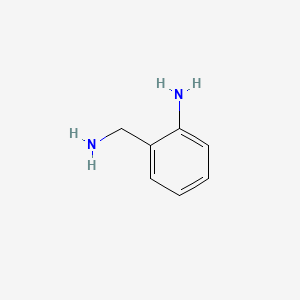

A: Research suggests that less polar derivatives of Poststerone, particularly its acetonides and dioxolane analogs, demonstrate significant chemo-sensitizing activity on cancer cells, enhancing their sensitivity to chemotherapeutics like doxorubicin, vincristine, and paclitaxel [, ]. This effect is observed in both drug-susceptible and multidrug-resistant (MDR) cancer cell lines, with a notable selectivity towards MDR cells overexpressing the ABCB1 multidrug transporter [].

A: Studies indicate that the presence of a substituted dioxolane moiety, such as acetonide, connected to the A-ring of Poststerone is crucial for its chemo-sensitizing activity without affecting P-gp efflux pump inhibition []. Modifications to the side chain, like introducing 6-oxime or oxime ether groups, enhance ABCB1 inhibitory activity while maintaining chemo-sensitizing potency [].

A: Yes, research has shown that certain 2,3-dioxolane derivatives of Poststerone can sensitize MDR cancer cells to doxorubicin without directly inhibiting P-gp efflux function []. This finding suggests a novel mechanism of action for these compounds and highlights their potential as promising leads for overcoming MDR in cancer treatment.

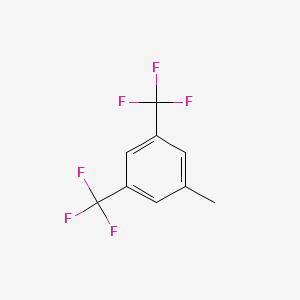

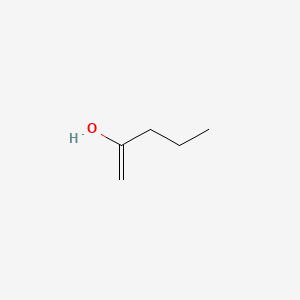

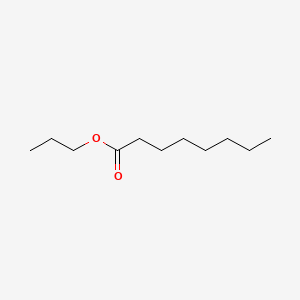

A: Yes, researchers are actively synthesizing new Poststerone derivatives, exploring various modifications to enhance their therapeutic potential. Recent examples include the development of trifluoromethylated Poststerone analogs [] and derivatives with an isoxaline ring in the side chain [].

A: Research on the metabolism of Poststerone in mammals, specifically male rats, reveals a complex metabolic pathway []. Further investigation is needed to fully elucidate the metabolic fate of Poststerone in mammalian systems.

A: Due to its anabolic effects, the World Anti-Doping Agency added ecdysterone, a related compound, to its monitoring list in 2020 []. While not explicitly listed, the consumption of Poststerone-containing foods might raise concerns regarding potential performance enhancement.

A: While plants are the primary sources of Poststerone, a study identified it as a metabolite of insect metamorphosing substances found in the marine organism Cyathula capitata []. This finding suggests a broader distribution of Poststerone and its related compounds in nature.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1S,4R,5S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B1197345.png)